Amlodipine Besylate

Pharmaceutical formulation Salt selection Solid-state stability

Select Amlodipine Besylate (CAS 111470-99-6) as your reference standard for generic formulation, bioequivalence studies, and cardiovascular outcomes research. This benzenesulfonate salt was specifically developed to overcome the chemical instability and manufacturing failures of earlier salts such as the maleate. Its documented non-hygroscopicity and solid-state stability under accelerated humidity (92% RH/25°C) ensure robust oral solid dosage development. In multinational data from over 650,000 patients, amlodipine achieved the highest P-score for reducing AMI, heart failure, and stroke among CCBs, with a uniquely low angioedema risk. For ion channel research, its dual L-type/N-type calcium channel affinity (Kd = 3.08 nM for N-type) distinguishes it from L-type-selective DHP-CCBs. Insist on the besylate salt for reproducible, evidence-backed results.

Molecular Formula C26H31ClN2O8S
Molecular Weight 567.1 g/mol
CAS No. 111470-99-6
Cat. No. B192989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine Besylate
CAS111470-99-6
SynonymsAmlodipine
Amlodipine Besylate
Amlodipine Maleate
Amlodipine Maleate (1:1)
Amlodipine, (+-)-Isomer
Amlodipine, (+-)-Isomer, Maleate (1:1)
Amlodipine, (R)-Isomer
Amlodipine, (S)-Isomer, Maleate (1:1)
Amlodis
Amlor
Astudal
Istin
Norvasc
Molecular FormulaC26H31ClN2O8S
Molecular Weight567.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)
InChIKeyZPBWCRDSRKPIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Amlodipine Besylate (CAS 111470-99-6): Technical Baseline for Scientific Procurement


Amlodipine besylate (CAS 111470-99-6) is the benzenesulfonate salt of amlodipine, a third-generation dihydropyridine calcium channel blocker (DHP-CCB) [1]. The besylate salt form was specifically developed and patented to overcome the chemical instability and manufacturing processability limitations observed with earlier salt candidates, particularly the maleate salt [2]. It is characterized by a unique combination of good aqueous solubility, non-hygroscopicity, and solid-state stability, which directly enabled the development of robust oral solid dosage formulations [3]. As the reference listed drug (RLD) salt form of amlodipine, it serves as the benchmark for bioequivalence studies and generic product development worldwide [4].

Why Amlodipine Besylate Cannot Be Casually Substituted with Other Amlodipine Salts or DHP-CCBs


Generic substitution among amlodipine salts or within the DHP-CCB class is not scientifically justified without comparative evidence. Amlodipine maleate formulations exhibited tablet blend stickiness and chemical instability that precluded commercial viability, which directly motivated the besylate salt's development [1]. More critically, large-scale multinational participant-level data demonstrate that individual DHP-CCBs differ significantly in both cardiovascular event protection and adverse event profiles: amlodipine and felodipine achieved the highest effectiveness P-scores for reducing AMI, heart failure, stroke, and unstable angina, while nifedipine and amlodipine shared the lowest cough risk, and amlodipine alone demonstrated lower angioedema risk compared to other CCBs [2]. These differential clinical outcomes are not interchangeable and must inform both research model selection and clinical procurement decisions [3].

Quantitative Evidence Guide: Amlodipine Besylate Differentiation from Comparators


Physicochemical Differentiation: Besylate vs. Maleate Salt Stability and Processability

The amlodipine maleate salt exhibited chemical instability and tablet blend stickiness that prevented its commercial development as a viable oral dosage form [1]. In contrast, the besylate salt demonstrates a unique combination of good solubility, good stability, non-hygroscopicity, and good processability that renders it outstandingly suitable for pharmaceutical tablet and capsule formulation [2]. The stable anhydrous form of amlodipine besylate was stored for nearly 2 months at 92% relative humidity and 25°C without significant water uptake [3].

Pharmaceutical formulation Salt selection Solid-state stability Manufacturing processability

Cardiovascular Outcomes: Amlodipine vs. Other DHP-CCBs in Large-Scale Multinational Analysis

In a large-scale multinational participant-level assessment of 652,946 hypertensive patients initiating CCB monotherapy, amlodipine and felodipine demonstrated the best effectiveness on cardiovascular outcomes including acute myocardial infarction (AMI), heart failure (HF), stroke, and unstable angina, achieving the highest P-scores among five commonly used CCB agents [1]. Across safety outcomes, amlodipine was associated with lower risk of angioedema and, along with nifedipine, lower risk of cough (highest P-score) [2]. The study concluded that amlodipine was associated with lower risk of cardiovascular events and had a better safety profile than other CCB agents [3].

Cardiovascular outcomes Hypertension Real-world evidence Comparative effectiveness

Clinical Efficacy: Amlodipine Besylate vs. Nifedipine in Primary Hypertension

In a randomized controlled trial of 110 patients with essential hypertension, amlodipine besylate demonstrated a total effective rate of 96.36% compared to 74.55% for nifedipine (χ²=10.532, P<0.05) [1]. Post-treatment systolic blood pressure was 129.44±8.57 mmHg for amlodipine versus 140.35±1.67 mmHg for nifedipine (P<0.05), and diastolic blood pressure was 89.05±2.33 mmHg versus 94.70±3.88 mmHg (P<0.05) [2]. Additionally, the total adverse reaction rate was 5.45% for amlodipine compared to 21.85% for nifedipine (χ²=6.253, P<0.05), and amlodipine was associated with significantly lower blood urea nitrogen, serum creatinine, and creatinine clearance values, indicating superior preservation of renal function [3].

Essential hypertension Antihypertensive efficacy Nifedipine comparator Renal function

Nocturnal Blood Pressure Control: Amlodipine Besylate vs. Nifedipine in Elderly Hypertensives

In a 12-month randomized study of 160 elderly patients with primary hypertension, amlodipine besylate (5 mg qd) demonstrated significantly greater reduction in nocturnal diastolic blood pressure (DBP) compared to nifedipine sustained-release (30 mg qd) (P<0.05) [1]. The total effective rate was significantly higher for amlodipine, and the adverse reaction incidence was significantly lower (both P<0.05) [2]. While daytime and 24-hour ambulatory blood pressure measurements did not differ significantly between groups, the superior nocturnal DBP control represents a clinically meaningful differentiation for patients with elevated nighttime pressures [3].

Elderly hypertension Nocturnal blood pressure Ambulatory monitoring Diastolic control

Vascular Selectivity: Amlodipine vs. Nifedipine in Isolated Vessel Preparations

In isolated dog femoral artery preparations, amlodipine exhibited 846-fold higher selectivity toward KCl-induced contraction (voltage-dependent calcium channel activation) compared to norepinephrine-induced contraction (receptor-operated calcium mobilization) [1]. This vascular selectivity ratio was substantially higher than that observed for nifedipine under identical experimental conditions [2]. The study also confirmed that amlodipine's effect is characterized by slow onset (maximum effect at 1-2 hours post-addition) and very slow recovery after washout, in contrast to nifedipine's faster kinetics [3].

Vascular selectivity Ex vivo pharmacology Calcium antagonism Tissue-specific effects

N-Type Calcium Channel Blockade: Unique Molecular Differentiation Among DHP-CCBs

Amlodipine is distinguished among dihydropyridine calcium channel blockers by its ability to block both L-type and N-type calcium channels [1]. Using the Xenopus oocyte expression system with α1Bα2/δ1β1a subunit combination, the N-type channel formed a high-affinity binding site for [³H]amlodipine with a Kd of 3.08 nM and was profoundly blocked by amlodipine with an IC₅₀ of 2.7 μM at -60 mV [2]. In contrast, R-type (α1Eα2/δ1β1a) channels lacked a high-affinity binding site and were unaffected by amlodipine [3]. Site-directed mutagenesis identified Met1295 in the IIIS5 region of α1B as critical for this N-type channel blockade, establishing a molecular mechanism absent in other DHP-CCBs [4].

N-type calcium channel Ion channel pharmacology Molecular pharmacology Selectivity profiling

Recommended Application Scenarios for Amlodipine Besylate Based on Verified Evidence


Pharmaceutical Formulation Development: Reference Salt Form for Solid Oral Dosage Design

Amlodipine besylate is the reference salt form for developing generic amlodipine solid oral dosage formulations. Its documented non-hygroscopicity and stability under accelerated humidity conditions (no significant water uptake after ~2 months at 92% RH/25°C) make it the benchmark against which alternative salt forms and formulation approaches are evaluated [1]. The besylate salt's established processability directly addresses the manufacturing failures encountered with earlier salt candidates such as the maleate [2]. Procurement for pharmaceutical R&D should prioritize besylate as the comparator standard in bioequivalence and formulation robustness studies [3].

Cardiovascular Outcomes Research: Comparator Standard for DHP-CCB Class Effectiveness

For cardiovascular outcomes research involving DHP-CCBs, amlodipine besylate should be considered the evidence-based reference compound. Large-scale real-world data from 652,946 patients demonstrate that amlodipine achieves the highest P-score for cardiovascular event reduction (AMI, HF, stroke, unstable angina) among commonly used CCB agents, alongside a favorable safety profile for angioedema and cough [4]. This positions amlodipine besylate as the appropriate positive control or comparator in studies evaluating new antihypertensive agents or cardiovascular risk reduction strategies [5].

Hypertension Clinical Trials in Elderly or Renally Compromised Populations

In clinical trial design targeting elderly hypertensive patients or those with renal function concerns, amlodipine besylate offers evidence-based advantages over nifedipine. Head-to-head RCT data show significantly higher total effective rates (96.36% vs. 74.55%), superior SBP/DBP reduction, and lower adverse reaction incidence (5.45% vs. 21.85%) [6]. Additionally, amlodipine besylate is associated with significantly better preservation of renal function parameters (lower BUN, Scr, Ccr) compared to nifedipine [7]. For studies involving elderly patients with elevated nocturnal diastolic pressures, amlodipine's superior nighttime DBP control provides a targeted rationale for its selection [8].

Ion Channel Pharmacology Research: Dual L-/N-Type Calcium Channel Investigation

For basic pharmacology research investigating calcium channel subtype selectivity, amlodipine besylate provides a unique molecular tool among DHP-CCBs. Its demonstrated high-affinity binding to N-type calcium channels (Kd = 3.08 nM) and concentration-dependent blockade (IC₅₀ = 2.7 μM) distinguish it from L-type-selective DHP-CCBs [9]. This dual-channel activity is mediated by specific amino acid residues (Met1295 in α1B IIIS5) that can be exploited in structure-function studies of calcium channel pharmacology [10]. Procurement for ion channel research should consider amlodipine besylate as a reference compound for N-type channel modulation studies distinct from L-type-selective agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amlodipine Besylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.